Home > Products > Screening Compounds P65486 > 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A
9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A -

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

Catalog Number: EVT-13994647
CAS Number:
Molecular Formula: C37H68N2O12
Molecular Weight: 732.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A involves several key methods:

  1. Beckmann Rearrangement: This initial step introduces a nitrogen atom into the macrolide structure. Starting from erythromycin oximes, the rearrangement yields lactams or bicyclic-imino-ethers, which are further reduced to aminolactones .
  2. Catalytic Hydrogenation: The bicyclic compound formed during the Beckmann rearrangement undergoes hydrogenation in the presence of a platinum catalyst, resulting in the formation of the cyclic amine structure characteristic of this compound .
  3. Reduction Reactions: Subsequent reduction processes can convert various intermediates into the desired 9-deoxo form, enhancing the compound's antibacterial activity .

These methods highlight the complexity and precision required in synthesizing this antibiotic derivative.

Molecular Structure Analysis

The molecular structure of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A features a macrolide ring typical of erythromycin derivatives, with specific modifications that include:

  • Functional Groups: The presence of a keto group at the 4' position and an azole moiety introduced via nitrogen substitution.
  • 3D Configuration: The stereochemistry around several chiral centers contributes to its biological activity, which is often analyzed using techniques such as NMR spectroscopy and X-ray crystallography for confirmation of structure .

Structural Data

PropertyValue
Molecular FormulaC37H68N2O12C_{37}H_{68}N_{2}O_{12}
Molecular Weight732.94 g/mol
Density1.18 g/cm³ (predicted)
Boiling Point811.3 °C (predicted)
SolubilityDichloromethane, DMSO, Ethyl Acetate
pKa13.29 (predicted)
Chemical Reactions Analysis

The chemical reactions involving 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A are primarily focused on its antibacterial activity and stability:

  1. Antibacterial Activity: This compound exhibits broad-spectrum activity against various Gram-positive and some Gram-negative bacteria, making it useful in treating respiratory infections .
  2. Stability in Acidic Conditions: The compound's stability can be compromised in acidic environments, leading to hydrolysis or conversion into less active forms .

These reactions are critical in understanding how this antibiotic behaves under physiological conditions.

Mechanism of Action

The mechanism of action for 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A involves:

  1. Inhibition of Protein Synthesis: Like other macrolides, it binds to the bacterial ribosome (specifically the 50S subunit), inhibiting peptide chain elongation during protein synthesis.
  2. Bacteriostatic Effect: This action results in a bacteriostatic effect, effectively halting bacterial growth and allowing the host’s immune system to eliminate the infection .

Data on its binding affinity and specific interaction sites within the ribosomal RNA can provide further insights into its efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A are significant for its application:

  • Appearance: Typically presented as a white solid.
  • Storage Conditions: Recommended storage at -20 °C to maintain stability.

These properties are essential for handling and formulation in pharmaceutical applications.

Applications

The primary applications of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A include:

  1. Antibiotic Therapy: Utilized in treating bacterial infections, especially those resistant to other antibiotics.
  2. Research Applications: Studied for its potential modifications leading to new derivatives with improved pharmacological profiles.
  3. Development of New Antibiotics: As a precursor or model compound for synthesizing new azalide derivatives that may exhibit enhanced activity or reduced side effects compared to traditional macrolides .
Historical Context and Classification of Macrolide Derivatives

Evolutionary Trajectory of Erythromycin Analogues in Antibiotic Development

Erythromycin A, introduced in the 1950s, represented a breakthrough in macrolide antibiotics derived from Saccharopolyspora erythraea fermentation. However, its clinical utility was severely limited by acid instability and pharmacokinetic shortcomings. The acid sensitivity of erythromycin's 6-hydroxy and 9-keto groups led to rapid gastric degradation, forming inactive 6,9-9,12-spiroketal derivatives that compromised oral bioavailability [7] [10]. This instability, coupled with unpredictable gastrointestinal absorption and a short serum half-life (1.5–2 hours), necessitated frequent dosing and restricted its spectrum primarily to Gram-positive bacteria [1] [7].

Second-generation macrolides emerged through strategic chemical modifications:

  • Clarithromycin (6-O-methylation): Stabilized the lactone ring against acid degradation by preventing ketal formation [7]
  • Roxithromycin (9-O-oxime ether): Enhanced acid stability through steric hindrance at the C-9 position [7]
  • Dirithromycin (9-N-alkylation): Converted the ketone to a stable amine derivative [7]
Table 1: Evolution of Key Erythromycin DerivativesCompoundModificationPrimary ImprovementLimitations
Erythromycin ANoneBaseline activityAcid instability, short half-life, GI irritation
Clarithromycin6-O-methylationAcid stabilityLimited spectrum expansion
Early Azalides9a-nitrogen insertionExtended half-life, Gram-negative coverageSynthetic complexity

The pivotal breakthrough came with the Beckmann rearrangement strategy applied to erythromycin 9-oxime, enabling ring expansion and nitrogen insertion – the foundation for azalide antibiotics [9] [10]. This structural innovation addressed multiple limitations simultaneously, setting the stage for derivatives with enhanced properties.

Emergence of Azalides as a Distinct Subclass: Structural and Functional Differentiation

Azalides constitute a distinct antibiotic subclass characterized by ring-expanded macrocycles with a nitrogen atom incorporated into the aglycone core. The prototypical compound, 9-deoxo-9a-aza-9a-homoerythromycin A (azithromycin precursor), featured a 15-membered lactone ring created through Beckmann rearrangement of erythromycin A oxime [1] [6]. This transformation conferred three critical advantages over erythromycin:

  • Enhanced pharmacokinetics: The 15-membered azalide structure significantly extended serum half-life (68 hours in humans) and increased tissue penetration due to improved cellular accumulation [1] [6]
  • Acid stability: Elimination of the acid-labile 9-keto group prevented spiroketal formation in gastric environments [4] [7]
  • Expanded spectrum: Nitrogen incorporation improved activity against Gram-negative pathogens including Haemophilus influenzae and Neisseria gonorrhoeae, organisms inherently resistant to erythromycin A [1]
Table 2: Structural and Functional Differentiation of AzalidesStructural FeatureFunctional ConsequenceBiological Impact
15-membered lactone ringIncreased molecular flexibilityEnhanced ribosomal binding affinity
9a-nitrogen atomBasic center (pKa ~8.5)Improved lysosomotropic accumulation
C-4'' modified cladinoseReduced enzymatic recognitionActivity against MLS_B-resistant strains

The mechanism of action involves irreversible binding to the 23S rRNA of the bacterial 50S ribosomal subunit at domain V, specifically interacting with A2058 nucleotides. However, azalides exhibit increased binding avidity due to conformational adaptability of the expanded ring, which maintains protein synthesis inhibition even in ribosomes with erm-methylated resistance sites [6]. Further refinements led to 4″-substituted derivatives like 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A, where cladinose sugar modifications at C-4″ (epimerization or amine substitution) further optimized antibacterial potency and pharmacokinetics [4] [5].

Position of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A in Macrolide Taxonomy

This compound (C~37~H~68~N~2~O~12~, MW 732.94) represents an advanced synthetic azalide featuring three strategic modifications:

  • 9a-aza substitution: The defining azalide characteristic enabling acid stability and extended half-life [1] [6]
  • 4'-keto functionality: Oxidation at the cladinose C-4' position enhances intermolecular interactions with bacterial ribosomes [2] [10]
  • 9-deoxo reduction: Removes the electrophilic center vulnerable to nucleophilic attack, improving metabolic stability [3] [6]
Within macrolide taxonomy, it occupies a distinct branch characterized by C-4' saccharide modifications:Classification LevelTaxonomic CharacteristicsRepresentatives
Class: Macrolides14-membered lactoneErythromycin, Clarithromycin
Subclass: Azalides15-membered aza-lactoneAzithromycin, 9-Deoxo-9a-aza-9a-homoerythromycin A
Structural variant: C-4' modifiedOxidized/reduced cladinose9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

The compound serves primarily as a synthetic intermediate rather than a therapeutic agent. Its strategic position in azithromycin synthesis involves:

  • Beckmann rearrangement of erythromycin oxime → 6,9-Imino ether
  • Hydrogenation → 9-Deoxo-9a-aza-9a-homoerythromycin A
  • 4'-Keto modification → Target compound [9]
Table 3: Synthetic Pathways to Key Azalide IntermediatesSynthetic StepReaction ConditionsCatalyst/ImprovementYield Enhancement
Hydrogenation of 6,9-Imino ether40-45°C, 13-14 kg/cm² H~2~Reactivated Pt/C catalyst85% conversion in 2-3 hours
4'-Keto formationSelective oxidationNot specified>95% purity (HPLC)
Reductive aminationHCHO/HCOOH in acetoneSequential methylationAvoids monohydrate formation

Properties

Product Name

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,6S)-4-methoxy-4,6-dimethyl-5-oxooxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C37H68N2O12

Molecular Weight

732.9 g/mol

InChI

InChI=1S/C37H68N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-30,32,34,38,40-41,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,32-,34+,35-,36-,37-/m1/s1

InChI Key

UMJJECOIBHNQCC-IOENIEJLSA-N

Canonical SMILES

CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(=O)C(O2)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@](C(=O)[C@@H](O2)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.